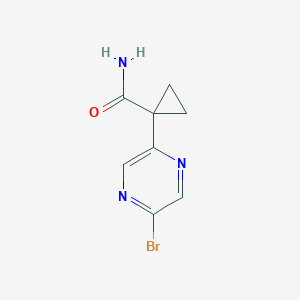
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide is a chemical compound with the molecular formula C₈H₈BrN₃O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which play a role in cancer progression. The compound binds to the catalytic sites of these enzymes, thereby preventing their activity and inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxamide can be compared with other pyrazine derivatives such as:
1-(5-Bromopyrazin-2-YL)-1-[3-(trifluoromethyl)benzyl]urea: This compound has shown promising anticancer properties and is structurally similar, with the addition of a trifluoromethylbenzyl group.
5-Bromopyrazine-2-carboxylic acid: A precursor in the synthesis of this compound, used in various chemical reactions to form more complex molecules.
The uniqueness of this compound lies in its cyclopropane ring, which imparts specific steric and electronic properties that can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
1447607-05-7 |
|---|---|
Molekularformel |
C8H8BrN3O |
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H8BrN3O/c9-6-4-11-5(3-12-6)8(1-2-8)7(10)13/h3-4H,1-2H2,(H2,10,13) |
InChI-Schlüssel |
SDNDHQPQQUGZPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CN=C(C=N2)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


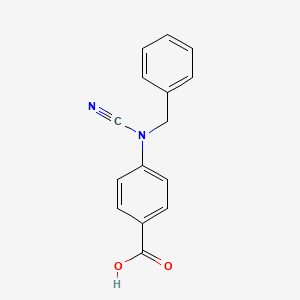
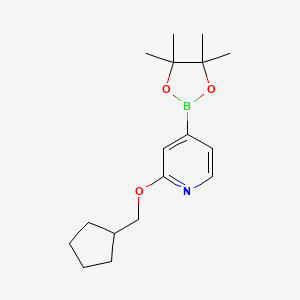
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)

![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
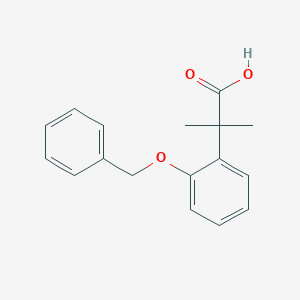
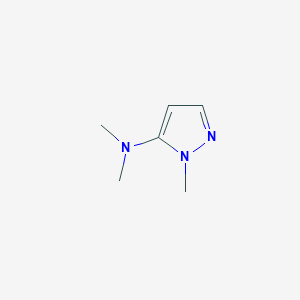
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)


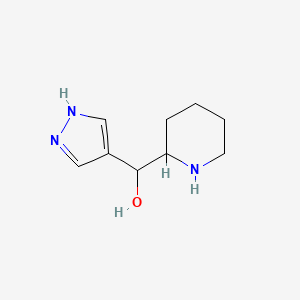

![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
